molecular formula C14H8O4 B015295 Xanthopurpurin CAS No. 518-83-2

Xanthopurpurin

Cat. No. B015295
CAS RN: 518-83-2
M. Wt: 240.21 g/mol
InChI Key: WPWWKBNOXTZDQJ-UHFFFAOYSA-N
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Description

Xanthopurpurin, also known as Purpuroxanthin, is an anthraquinone glycoside . It is isolated from the roots of Rubia akane . It shows strong inhibition of collagen-induced platelet aggregation .


Synthesis Analysis

Xanthopurpurin is a natural compound that can be isolated from the roots of Rubia akane . The exact synthesis process is not detailed in the available literature.


Chemical Reactions Analysis

Xanthopurpurin has been studied for its potential antibacterial activity. It has been found to have structural similarity to gatifloxacin, a synthetic antibacterial agent . This suggests that bacterial DNA gyrase and DNA topoisomerase IV could be potential pharmacological targets of Xanthopurpurin .


Physical And Chemical Properties Analysis

Xanthopurpurin is a solid substance . It is insoluble in hexane but soluble in chloroform . It can be obtained from solutions in chloroform as reddish crystals that melt at 270–273 °C .

Scientific Research Applications

Pharmacological Targets of Hydroxyanthraquinones

Xanthopurpurin, as a type of hydroxyanthraquinone, has been studied for its potential pharmacological targets . In a study, it was found that Xanthopurpurin and other hydroxyanthraquinones could potentially target bacterial DNA gyrase and DNA topoisomerase IV . These are essential enzymes for bacterial DNA replication, making them potential targets for antibacterial agents .

Antibacterial Activity

The same study also suggested that Xanthopurpurin could have antibacterial activity . The docking simulations supported the hypothesis for a plausible antibacterial activity of hydroxyanthraquinones . This opens up a new potential application of Xanthopurpurin in the development of new antibacterial drugs .

Interaction with DNA Topoisomerase IV

In the study, it was found that Xanthopurpurin interacts with Ser79 in DNA topoisomerase IV . This interaction was performed through 2-OH for Xanthopurpurin . This suggests that Xanthopurpurin could potentially inhibit the function of DNA topoisomerase IV, which is an important enzyme in DNA replication .

Potential Therapy for IgE-mediated Food Allergy

Another study found that Xanthopurpurin could potentially be used as a therapy for IgE-mediated food allergy . The study found that Xanthopurpurin significantly reduced peanut-specific IgE and plasma histamine levels, and protected mice against peanut-allergic reactions .

Suppression of IgE-producing B Cells

The same study also found that Xanthopurpurin suppresses murine IgE-producing B cell numbers and inhibits IgE production and associated genes in human plasma cells . This suggests that Xanthopurpurin could potentially be used to suppress the immune response in allergic reactions .

Inhibition of IgE Production

Xanthopurpurin was found to significantly and dose-dependently suppress the IgE production in U266 cells, a human myeloma cell line . This suggests that Xanthopurpurin could potentially be used to inhibit the production of IgE, an antibody that plays a crucial role in allergic reactions .

Mechanism of Action

Target of Action

Xanthopurpurin, a hydroxyanthraquinone, has been found to target DNA gyrase and DNA topoisomerase IV . These enzymes play a crucial role in DNA replication, making them important targets for antibacterial agents . Additionally, Xanthopurpurin has been shown to suppress IgE-producing B cells , which are involved in allergic reactions .

Mode of Action

Xanthopurpurin interacts with its targets through a process of molecular docking . It binds to the active sites of DNA gyrase and DNA topoisomerase IV, inhibiting their function . The presence of 1-OH and 3-COOH substituents in the anthraquinone scaffold of Xanthopurpurin are key features for the binding modes’ variability and the ability of the compounds to strongly bind in the DNA-enzyme complexes . In the context of allergic reactions, Xanthopurpurin suppresses the production of IgE in B cells .

Biochemical Pathways

It is known that the compound interferes with the function of dna gyrase and dna topoisomerase iv, enzymes that are crucial for dna replication . This interference can disrupt bacterial growth, providing a potential mechanism for antibacterial activity . In the context of allergic reactions, Xanthopurpurin suppresses the production of IgE, a key player in the immune response to allergens .

Pharmacokinetics

It is known that the compound is derived from the plant rubia cordifolia and is likely to be absorbed, distributed, metabolized, and excreted following ingestion .

Result of Action

The molecular and cellular effects of Xanthopurpurin’s action include the inhibition of DNA gyrase and DNA topoisomerase IV, which can disrupt DNA replication and bacterial growth . In the context of allergic reactions, Xanthopurpurin suppresses the production of IgE in B cells, potentially reducing the severity of allergic reactions .

Action Environment

It is known that the compound is derived from the plant rubia cordifolia, suggesting that its production and efficacy may be influenced by environmental conditions affecting the growth of this plant .

Safety and Hazards

When handling Xanthopurpurin, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name

1,3-dihydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O4/c15-7-5-10-12(11(16)6-7)14(18)9-4-2-1-3-8(9)13(10)17/h1-6,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWWKBNOXTZDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6075431
Record name 9,10-Anthracenedione, 1,3-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Xanthopurpurin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036006
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,3-Dihydroxyanthraquinone

CAS RN

518-83-2
Record name Xanthopurpurin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydroxyanthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1,3-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIHYDROXYANTHRAQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RBB2G1GQB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Xanthopurpurin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036006
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

268 - 270 °C
Record name Xanthopurpurin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036006
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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